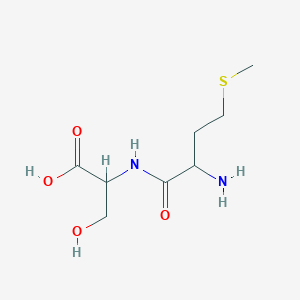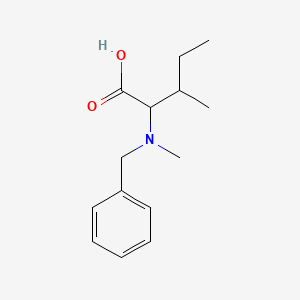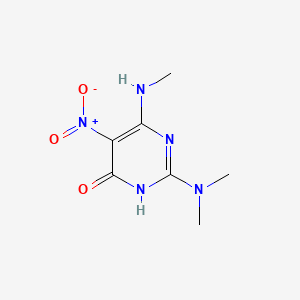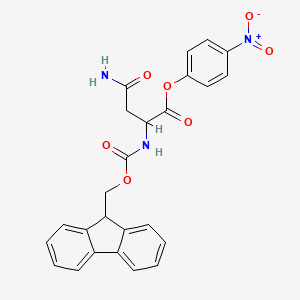![molecular formula C26H34N2P2 B15284962 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene](/img/structure/B15284962.png)
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is a bidentate phosphine ligand with the molecular formula C26H34N2P2. This compound is known for its ability to form stable complexes with transition metals, making it a valuable ligand in various catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene typically involves the reaction of 2-chloromethylpyridine with tert-butylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene undergoes various types of reactions, including:
Coordination Reactions: Forms complexes with transition metals.
Substitution Reactions: The phosphine ligands can be substituted with other groups under specific conditions.
Common Reagents and Conditions
Coordination Reactions: Typically involve transition metal salts such as palladium chloride or platinum chloride in solvents like dichloromethane or toluene.
Substitution Reactions: Often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions are metal-phosphine complexes, which are used in various catalytic applications .
Scientific Research Applications
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene has several scientific research applications, including:
Catalysis: Used as a ligand in homogeneous catalysis, particularly in carbonylation and hydrogenation reactions.
Material Science: Forms part of the coordination polymers used in material science.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which 1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene exerts its effects involves the coordination of the phosphine ligands to a metal center. This coordination stabilizes the metal complex and facilitates various catalytic processes. The pyridine nitrogen atoms also play a crucial role in stabilizing the metal-ligand complex .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar coordination properties.
1,2-Bis(diphenylphosphino)ethane: A widely used bidentate ligand in catalysis.
Uniqueness
1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene is unique due to the presence of pyridine rings, which provide additional stabilization to the metal complexes. This makes it particularly effective in catalytic applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C26H34N2P2 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
tert-butyl-[[2-[[tert-butyl(pyridin-2-yl)phosphanyl]methyl]phenyl]methyl]-pyridin-2-ylphosphane |
InChI |
InChI=1S/C26H34N2P2/c1-25(2,3)29(23-15-9-11-17-27-23)19-21-13-7-8-14-22(21)20-30(26(4,5)6)24-16-10-12-18-28-24/h7-18H,19-20H2,1-6H3 |
InChI Key |
WKORNPSVAFGDRF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(CC1=CC=CC=C1CP(C2=CC=CC=N2)C(C)(C)C)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B15284890.png)
![tert-butyl (S)-(1-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pent-4-en-2-yl)carbamate](/img/structure/B15284895.png)
![6-benzyl-5-hydroxy-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B15284901.png)
![1-Methyl-4-{2-[4-(octadecylamino)phenyl]vinyl}pyridinium](/img/structure/B15284903.png)
![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)

![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)



![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)
![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)
